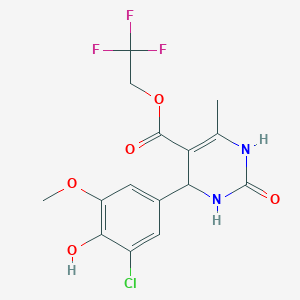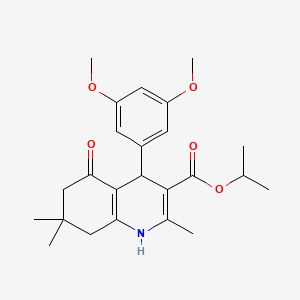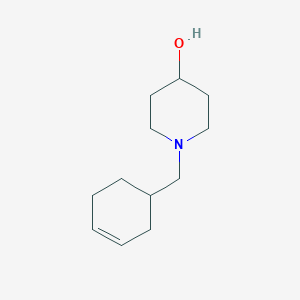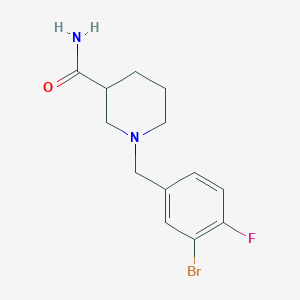![molecular formula C21H14ClNO4 B4969353 N-(4-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4969353.png)
N-(4-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide, also known as CPCA, is a chemical compound that has been the subject of scientific research due to its potential pharmacological properties. This compound belongs to the class of chromone derivatives and has been synthesized using different methods.
Mécanisme D'action
The exact mechanism of action of N-(4-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide is not fully understood. However, it has been suggested that N-(4-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide may exert its pharmacological effects by inhibiting the activity of enzymes involved in the production of inflammatory mediators and promoting the activation of caspases, which are involved in the process of apoptosis.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory cytokines, the reduction of pain, and the induction of apoptosis in cancer cells. Moreover, N-(4-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide has several advantages for lab experiments, including its high purity and stability, and its ability to inhibit the production of inflammatory cytokines and induce apoptosis in cancer cells. However, N-(4-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide also has some limitations, including its potential toxicity and the need for further studies to investigate its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide, including the investigation of its potential as an anticancer agent, the development of new synthesis methods to improve its yield and purity, and the evaluation of its pharmacokinetics and pharmacodynamics in vivo. Moreover, the combination of N-(4-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide with other drugs or therapies may enhance its pharmacological effects and reduce its potential toxicity.
Méthodes De Synthèse
N-(4-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide has been synthesized using different methods, including the reaction of 4-chloroaniline with 3-formylchromone in the presence of acetic anhydride and sodium acetate, and the reaction of 4-chlorophenylhydrazine with 6-oxo-6H-benzo[c]chromene-3-carbaldehyde in the presence of acetic acid. Both methods have been reported to yield N-(4-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide with good yields and purity.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide has been investigated for its potential pharmacological properties, including its anti-inflammatory, analgesic, and antitumor effects. Several studies have shown that N-(4-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide can inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce pain in animal models. Moreover, N-(4-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide has been found to induce apoptosis and inhibit the proliferation of cancer cells, suggesting its potential as an anticancer agent.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-(6-oxobenzo[c]chromen-3-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO4/c22-13-5-7-14(8-6-13)23-20(24)12-26-15-9-10-17-16-3-1-2-4-18(16)21(25)27-19(17)11-15/h1-11H,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHAKDCTBHVPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC(=O)NC4=CC=C(C=C4)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)-2-({6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4969270.png)
![2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one](/img/structure/B4969282.png)


![2-{[3-(3-methylphenoxy)propyl]amino}ethanol](/img/structure/B4969308.png)

![N-benzyl-1-cyclobutyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4969323.png)
![N-[3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4969327.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4969337.png)



![2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4969358.png)
![1-(4-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4969362.png)